

# Dihydrofolate Reductase (DHFR) Expression in Cancer: A Technical Guide

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## Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, playing a pivotal role in the synthesis of purines, pyrimidines, and several amino acids by catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1] This function is essential for DNA synthesis, repair, and cellular proliferation, making DHFR a well-established target for chemotherapeutic agents, most notably methotrexate (MTX).[1][2] Elevated expression of DHFR has been observed in numerous cancer types and is a significant mechanism of resistance to antifolate therapies.[1][3][4] This technical guide provides an in-depth overview of DHFR expression across various malignancies, detailing the experimental methodologies used for its assessment and exploring the signaling pathways in which it is involved.

## Quantitative Analysis of DHFR Expression in Cancer

The expression of DHFR is frequently dysregulated in cancer, with overexpression being a common finding. This upregulation can occur at the genomic, transcriptomic, and proteomic levels. Gene amplification is a primary mechanism leading to increased DHFR levels, particularly in the context of acquired drug resistance.[5][6][7][8]

## Table 1: Summary of DHFR Expression in Various Cancer Types

Cancer Type	Method of Analysis	Key Findings	Reference(s)
Acute Lymphoblastic Leukemia (ALL)	qRT-PCR, Gene Copy Number Analysis	Significantly increased DHFR mRNA expression in pediatric ALL patients compared to healthy controls.[9] High DHFR expression is associated with a decreased overall survival time and an increased risk of relapse.[9] Low-level DHFR gene amplification (2-4 copies) was observed in 31% of relapsed ALL patients.	[9][10]
Breast Cancer	Immunohistochemistry (IHC), qRT-PCR	Positive DHFR expression was observed in 46.2% of breast cancer specimens.[11] Increased DHFR expression is correlated with higher histological grade and lymph node metastasis.[11] Elevated DHFR expression is an independent detrimental factor for overall and disease-free survival.[11] ADAR1-mediated	[3][11]

		RNA editing of the DHFR 3'-UTR leads to increased DHFR mRNA and protein levels.[3]	
Colorectal Cancer	Gene Copy Number Analysis (Q-PCR)	DHFR gene copy number was increased 1.6 to 18-fold in 46 out of 51 metastatic colorectal tumor samples.[12] DHFR gene amplification is a mechanism of acquired resistance to methotrexate.[5][8]	[5][8][12]
Gastric Cancer	qRT-PCR	High DHFR gene expression was independently related to poor survival in postoperative patients.[13]	[13]
Lung Cancer (NSCLC)	shRNA knockdown/overexpression, Western Blot	Pharmacologic inhibition of DHFR downregulated CD24 mRNA and protein levels in non-small cell lung cancer cell lines. DHFR expression is involved in regulating the anti-phagocytic surface protein CD24.[14]	[14]
Osteosarcoma	Western Blot	Increased DHFR protein expression is a	[15]

mechanism of  
methotrexate  
resistance in  
osteosarcoma cell  
lines.[15]

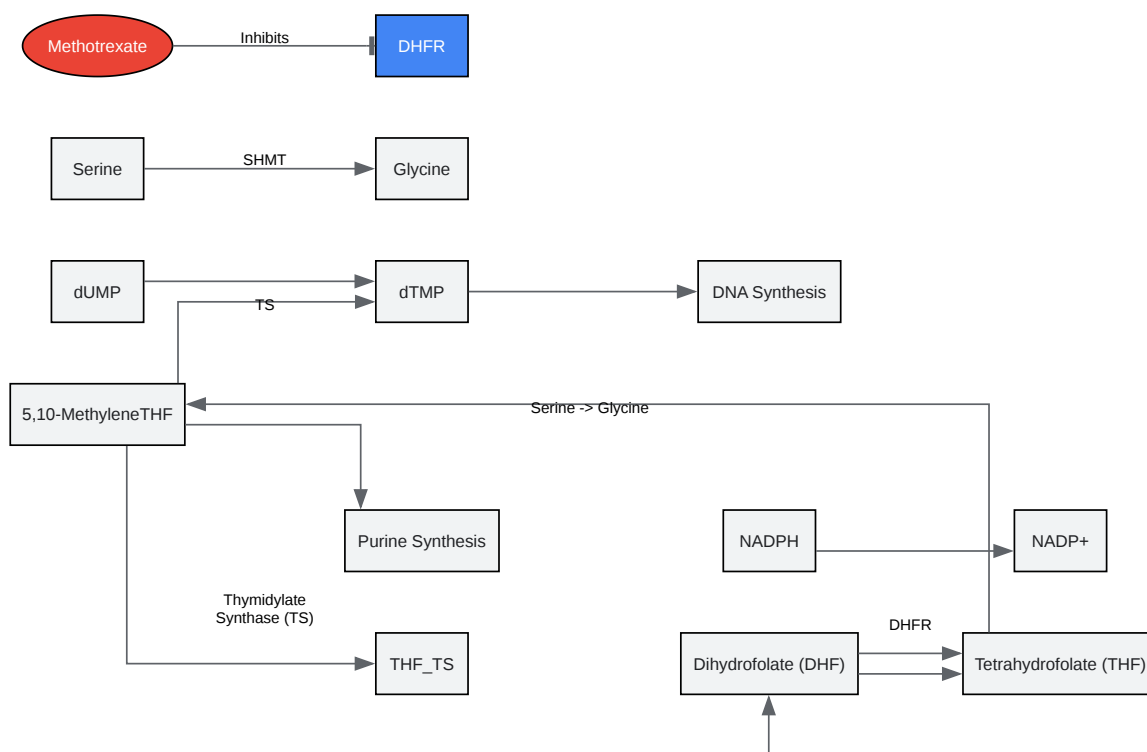
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## Signaling and Regulatory Pathways

DHFR's role extends beyond its enzymatic function in folate metabolism. Its expression and activity are tightly regulated, and its inhibition has downstream effects on various cellular processes.

## Folate Metabolism and DNA Synthesis

DHFR is a central enzyme in the folate cycle, which is essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA.[2] Inhibition of DHFR depletes the pool of tetrahydrofolate, leading to impaired DNA synthesis and cell cycle arrest, particularly in rapidly dividing cancer cells.[2]

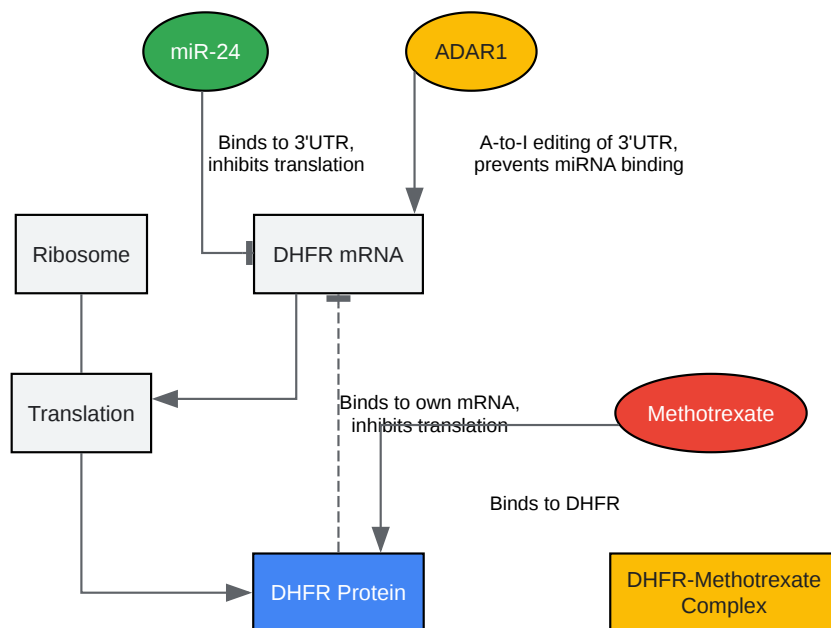


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*Folate metabolism pathway and the role of DHFR.*

## Regulation of DHFR Expression

DHFR expression is subject to complex regulation at multiple levels, including translational autoregulation and post-transcriptional modification by microRNAs and RNA editing.



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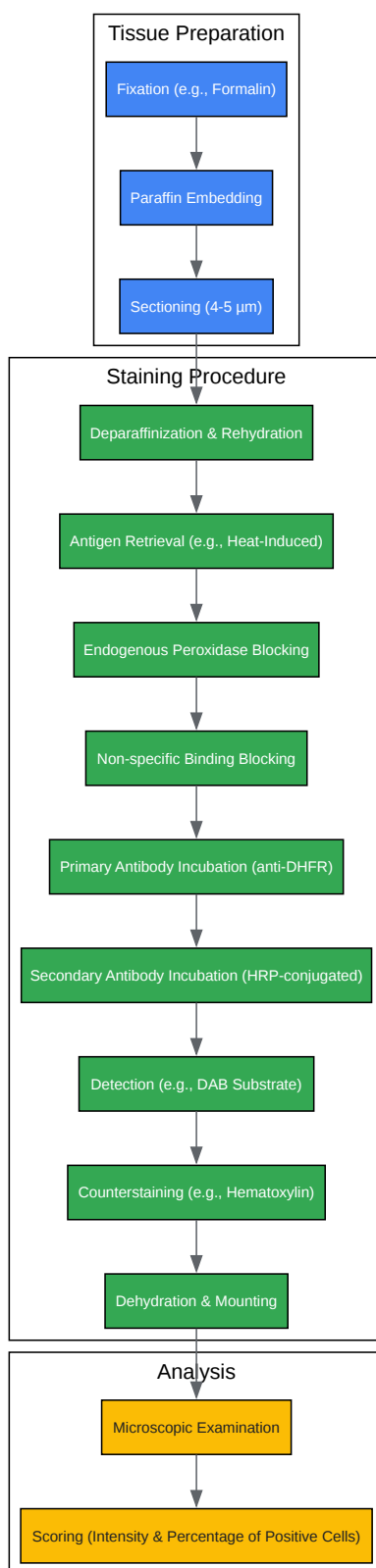
*Translational and post-transcriptional regulation of DHFR.*

## Experimental Protocols

Accurate assessment of DHFR expression is critical for both research and clinical applications. The following are generalized protocols for common techniques used to measure DHFR at the protein and mRNA levels.

## Immunohistochemistry (IHC) for DHFR Protein Detection

IHC allows for the visualization of DHFR protein expression within the context of tissue architecture.



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*General workflow for immunohistochemical staining.*

## Protocol:

- Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each) and finally in distilled water. [\[16\]](#)[\[17\]](#)
- Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating at 95-100°C for 10-20 minutes.[\[16\]](#)[\[18\]](#) Allow slides to cool to room temperature.
- Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.[\[16\]](#)
- Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 10% normal goat serum) for 30-60 minutes.[\[17\]](#)
- Primary Antibody Incubation: Incubate with a primary antibody specific for DHFR at an optimized dilution overnight at 4°C.
- Secondary Antibody Incubation: After washing, incubate with a biotinylated or HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[\[16\]](#)
- Detection: If using a biotinylated secondary antibody, incubate with a streptavidin-HRP conjugate. Add a chromogenic substrate such as DAB and incubate until the desired color intensity develops.[\[16\]](#)
- Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.[\[16\]](#)
- Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.[\[16\]](#)

## Quantitative Real-Time PCR (qRT-PCR) for DHFR mRNA Expression

qRT-PCR is a sensitive method to quantify DHFR mRNA levels.

## Protocol:



- RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
- cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.[\[5\]](#)
- qRT-PCR Reaction: Set up the PCR reaction with a final volume typically of 20-25  $\mu$ L containing cDNA template, forward and reverse primers for DHFR, and a suitable qPCR master mix (e.g., containing Taq polymerase and SYBR Green or a fluorescent probe).[\[3\]](#)[\[5\]](#)  
[\[19\]](#)
- Thermal Cycling: Perform the reaction in a real-time PCR thermal cycler. A typical protocol includes an initial denaturation step (e.g., 95°C for 5-10 min), followed by 40-45 cycles of denaturation (e.g., 95°C for 15-30 sec) and annealing/extension (e.g., 60°C for 30-60 sec).[\[9\]](#)  
[\[19\]](#)
- Data Analysis: Determine the cycle threshold (Ct) values. Normalize the DHFR Ct values to that of a housekeeping gene (e.g., GAPDH, ACTB, HPRT).[\[9\]](#) Calculate the relative expression using the  $2^{-\Delta\Delta C_t}$  method.[\[9\]](#)

## Western Blotting for DHFR Protein Quantification

Western blotting allows for the quantification of DHFR protein levels in cell or tissue lysates.

Protocol:

- Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford assay).
- SDS-PAGE: Separate 20-50  $\mu$ g of protein per lane on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[\[19\]](#)

- Primary Antibody Incubation: Incubate the membrane with a primary antibody against DHFR at an optimized dilution overnight at 4°C.
- Secondary Antibody Incubation: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
- Analysis: Quantify the band intensity using densitometry software. Normalize the DHFR signal to that of a loading control (e.g.,  $\beta$ -actin or GAPDH).[20]

## Conclusion

The expression of DHFR is a critical factor in the biology of many cancers and a key determinant of the response to antifolate chemotherapy. Its upregulation, often through gene amplification, is associated with a more aggressive phenotype and poorer prognosis in several malignancies. The methodologies outlined in this guide provide a framework for the robust and reproducible assessment of DHFR expression, which is essential for advancing our understanding of its role in cancer and for the development of novel therapeutic strategies.

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